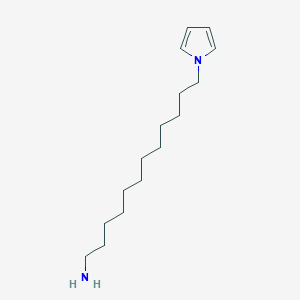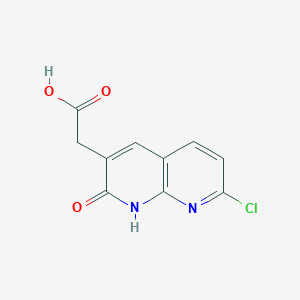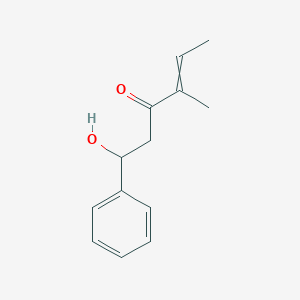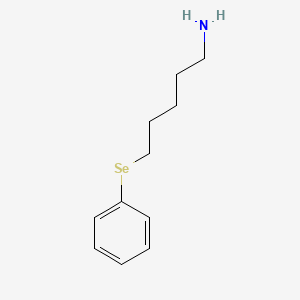![molecular formula C14H16O2 B14257837 1H-Indeno[5,6-c]furan-1-one, 3,5,6,7-tetrahydro-6,6,8-trimethyl- CAS No. 213010-99-2](/img/structure/B14257837.png)
1H-Indeno[5,6-c]furan-1-one, 3,5,6,7-tetrahydro-6,6,8-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indeno[5,6-c]furan-1-one, 3,5,6,7-tetrahydro-6,6,8-trimethyl- is a complex organic compound with a unique tricyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a fused indene and furan ring system, which contributes to its distinctive chemical properties.
Preparation Methods
The synthesis of 1H-Indeno[5,6-c]furan-1-one, 3,5,6,7-tetrahydro-6,6,8-trimethyl- typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate precursors followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimized reaction conditions and large-scale reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1H-Indeno[5,6-c]furan-1-one, 3,5,6,7-tetrahydro-6,6,8-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indene or furan rings, depending on the reagents and conditions used. .
Scientific Research Applications
1H-Indeno[5,6-c]furan-1-one, 3,5,6,7-tetrahydro-6,6,8-trimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is investigated for its therapeutic properties, including its role as a receptor agonist in the treatment of sleep disorders.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1H-Indeno[5,6-c]furan-1-one, 3,5,6,7-tetrahydro-6,6,8-trimethyl- involves its interaction with specific molecular targets. As a receptor agonist, it binds to and activates certain receptors, leading to a cascade of biochemical events. The pathways involved may include modulation of neurotransmitter release, alteration of gene expression, and changes in cellular signaling .
Comparison with Similar Compounds
1H-Indeno[5,6-c]furan-1-one, 3,5,6,7-tetrahydro-6,6,8-trimethyl- can be compared with other similar compounds, such as:
1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one: This compound shares a similar tricyclic structure but differs in the position and nature of substituents.
2H-Indeno[1,2-b]furan-2-one, 3,3a,4,5,6,7,8,8b-octahydro-5-hydroxy-8,8-dimethyl-: Another related compound with variations in the ring system and functional groups
Properties
CAS No. |
213010-99-2 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
6,6,8-trimethyl-5,7-dihydro-3H-cyclopenta[f][2]benzofuran-1-one |
InChI |
InChI=1S/C14H16O2/c1-8-11-6-14(2,3)5-9(11)4-10-7-16-13(15)12(8)10/h4H,5-7H2,1-3H3 |
InChI Key |
YLKUFXOXKFXVPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(CC2=CC3=C1C(=O)OC3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Fluoro-4-[3-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl]-2-(trifluoromethyl)benzene](/img/structure/B14257763.png)
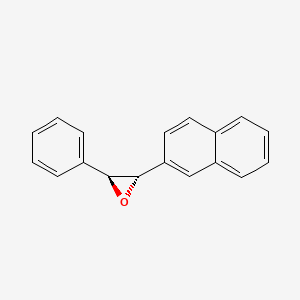
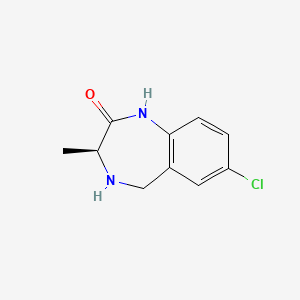
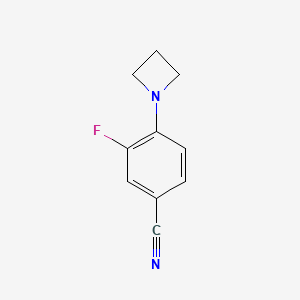
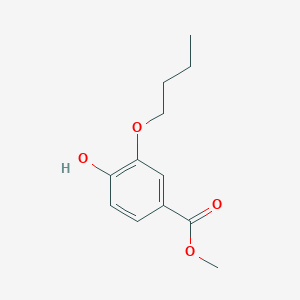
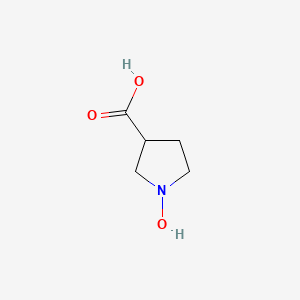
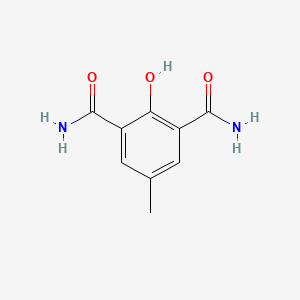
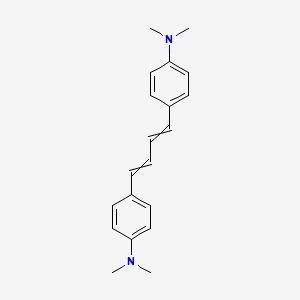
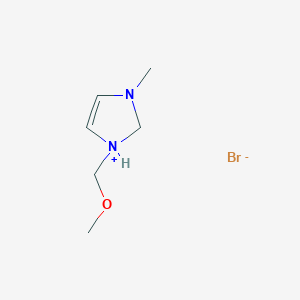
![N-{2-[(4-Methoxyphenyl)tellanyl]ethyl}benzamide](/img/structure/B14257795.png)
